Rilpivirine hydrochloride (CAS 700361-47-3) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine class [1]. In its pure form, the hydrochloride salt is a non-hygroscopic, white to almost white crystalline powder with a pKa of 5.6 and a log P of 4.86 [2]. While it is practically insoluble in water across the physiological pH range, the hydrochloride salt is the preferred form for pharmaceutical procurement due to its well-characterized polymorphic stability and its amenability to downstream solubility-enhancement techniques [2]. Its primary industrial utility lies in the formulation of long-acting or once-daily antiretroviral therapies, where it serves as a highly potent active pharmaceutical ingredient against both wild-type and mutant viral strains [1].
Substituting rilpivirine hydrochloride with its free base, alternative salts, or older NNRTIs like efavirenz introduces critical formulation and performance failure points [1]. The free base form lacks the specific crystalline stability and dissolution predictability required for advanced delivery systems, making it unsuitable for robust solid dispersion or nanosuspension manufacturing [2]. Furthermore, substituting rilpivirine with first-generation NNRTIs compromises the genetic barrier to resistance; efavirenz is highly susceptible to the K103N mutation, whereas rilpivirine's flexible diarylpyrimidine structure allows it to retain low-nanomolar potency against such variants [1]. Therefore, procuring the exact hydrochloride salt is essential for ensuring both processability in modern polymer matrices and maintaining efficacy against resistant viral strains [2].
Rilpivirine hydrochloride is practically insoluble in aqueous media, which typically limits oral bioavailability [1]. However, it exhibits excellent compatibility with polymeric carriers in solid dispersion formulations. In a comparative study using the solvent evaporation method, formulating rilpivirine hydrochloride into a solid dispersion with Kollidon VA 64 and Gelucire 50/13 (1:4:1 ratio) resulted in a 14.9-fold increase in aqueous solubility compared to the pure crystalline hydrochloride powder [1]. This transformation from a crystalline to an amorphous state, confirmed by the disappearance of the characteristic melting peak in DSC thermograms, demonstrates the salt's high suitability for advanced formulation techniques [1].
| Evidence Dimension | Aqueous solubility enhancement |
| Target Compound Data | 14.9-fold increase in solubility (amorphous solid dispersion) |
| Comparator Or Baseline | Pure crystalline rilpivirine hydrochloride powder |
| Quantified Difference | 14.9x higher solubility |
| Conditions | Solid dispersion (Drug:Kollidon VA 64:Gelucire 50/13 at 1:4:1) via solvent evaporation |
This confirms that despite its baseline insolubility, the hydrochloride salt can be successfully processed into high-bioavailability amorphous formulations, which is critical for oral dosage manufacturing.
A major procurement driver for rilpivirine hydrochloride over older NNRTIs is its resilience against common resistance mutations [1]. In in vitro infectivity assays using 100% normal human serum, rilpivirine maintained a highly potent IC50 of 56 ± 15 nM against the prevalent K103N HIV-1 mutant strain [1]. In stark contrast, the comparator NNRTI efavirenz suffered a massive loss of efficacy, requiring an IC50 of 1,173 ± 448 nM to achieve the same inhibition [1]. This approximately 21-fold superiority in potency against the K103N variant highlights the structural advantage of rilpivirine's flexible core in overcoming steric hindrance in the mutated reverse transcriptase pocket [1].
| Evidence Dimension | In vitro IC50 against K103N HIV-1 mutant |
| Target Compound Data | 56 ± 15 nM |
| Comparator Or Baseline | Efavirenz (1,173 ± 448 nM) |
| Quantified Difference | ~21-fold higher potency (lower IC50) for rilpivirine |
| Conditions | In vitro antiviral assay in 100% normal human serum |
Procuring rilpivirine hydrochloride ensures the final therapeutic product remains effective against the most common NNRTI-resistant viral strains, a critical failure point for older alternatives.
The selection of the hydrochloride salt over other salt forms is driven by its distinct and stable thermal profile, which is crucial for reproducible manufacturing[1]. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) analyses confirm that the standard polymorphic form of rilpivirine hydrochloride exhibits a sharp melting point at approximately 243.2 °C [1]. In comparison, alternative salts like rilpivirine adipate (Form A) show a significantly lower main onset temperature of 203.0 °C [1]. The high melting point and non-hygroscopic nature of the anhydrous hydrochloride salt ensure superior physical stability during high-shear milling, spray drying, and long-term storage[1].
| Evidence Dimension | Melting point / Thermal onset (DSC) |
| Target Compound Data | ~243.2 °C (Rilpivirine hydrochloride) |
| Comparator Or Baseline | Rilpivirine adipate Form A (203.0 °C) |
| Quantified Difference | ~40 °C higher thermal stability threshold |
| Conditions | Differential Scanning Calorimetry (DSC) thermal analysis |
A higher melting point and stable polymorphic form prevent unintended phase transitions during high-temperature or high-shear formulation processes like hot-melt extrusion or nanomilling.
Based on its proven 14.9-fold solubility enhancement when combined with polymers like Kollidon VA 64, rilpivirine hydrochloride is highly suited for developing amorphous solid dispersions [1]. It fits directly into solvent evaporation, spray drying, or hot-melt extrusion workflows aimed at overcoming BCS Class II solubility limitations in oral solid dosage forms[1].
Because the crystalline hydrochloride salt is practically insoluble in water but physically stable up to 243.2 °C, it is an excellent candidate for top-down nanomilling processes [2]. Formulators can mill the API with surfactants to create stable nanosuspensions, which are critical for developing long-acting, once-monthly injectable therapies [2].
Given its approximately 21-fold higher potency against the K103N mutation compared to efavirenz, rilpivirine hydrochloride serves as a mandatory benchmark compound in virology research [3]. It is the standard reference material for evaluating the efficacy of novel reverse transcriptase inhibitors against single- and double-mutant viral strains in drug discovery assays [3].
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